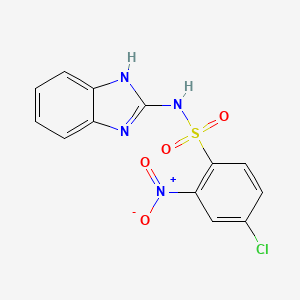

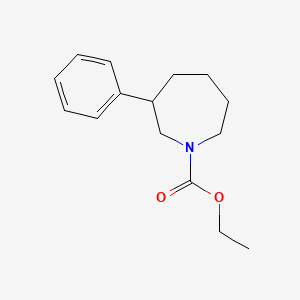

N-(1H-benzimidazol-2-yl)-4-chloro-2-nitrobenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzimidazole derivatives are a class of heterocyclic aromatic organic compounds. This class of compounds typically consists of a benzene ring fused to an imidazole ring . They have a wide range of applications and are a significant class of compounds with a high degree of structural diversity .

Synthesis Analysis

Benzimidazole derivatives can be synthesized through various methods. One common method involves the reaction of o-phenylenediamine with carboxylic acids in the presence of a condensing agent . Another method involves the benzoylation of 2-aminobenzimidazole using substituted benzoylchlorides .Molecular Structure Analysis

The benzimidazole moiety is essentially planar. The exact molecular structure would depend on the specific substituents attached to the benzimidazole core .Physical And Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can vary widely depending on their specific structure. For example, the compound N-(1H-benzimidazol-2-yl)benzamide has a molecular weight of 237.26 g/mol and a topological polar surface area of 57.8 Ų .Scientific Research Applications

Pharmacological Activities

Benzimidazole derivatives, such as the compound , have significant importance as chemotherapeutic agents in diverse clinical conditions . They possess broad-spectrum pharmacological properties ranging from common antibacterial effects to the world’s most virulent diseases .

Anticancer Applications

Some benzimidazole derivatives have been synthesized and evaluated for anticancer activity . Molecular docking studies have been carried out, and a significant correlation was observed between the in silico and the in vitro studies .

Antimicrobial Activity

The compound has shown potent in vitro antimicrobial activity against various microorganisms such as E. coli, K. pneumoniae, S. aureus, S. epidermidis, C. albicans, and A. niger .

Design of Coordination Compounds

The compound is used in the design of coordination compounds . It is often used to prepare metal complexes in the use of modeling the active sites of relevant metalloenzymes .

Molecular Docking Studies

Molecular docking studies of benzimidazole derivatives have been carried out as a representative case . These studies are crucial in drug discovery and development processes.

Synthesis of New Benzamidine Derivatives

Benzimidazole derivatives have been used as reactive intermediates in the synthesis of new benzamidine derivatives . These new compounds have been characterized by spectral data and evaluated for their bioactivity .

Antiprotozoal and Antigiardial Activities

Benzimidazole derivatives have been reported to exhibit antiprotozoal and antigiardial activities . This makes them potential candidates for the development of new drugs against these diseases.

Inhibitory Actions Against S. aureus and M. tuberculosis H37Rv

Derivatives with 4-nitro, 4-chloro, 4-fluoro, 4-bromo, and unsubstituted have exerted good to moderate inhibitory actions against S. aureus and M. tuberculosis H37Rv .

Mechanism of Action

Target of Action

Benzimidazole derivatives have been found to possess broad-spectrum pharmacological properties . They have significant importance as chemotherapeutic agents in diverse clinical conditions .

Mode of Action

Benzimidazole derivatives have been known to exert excellent bioactivity against many ailments . They are isostructural pharmacophores of naturally occurring active biomolecules , which suggests that they might interact with biological targets in a similar manner.

Biochemical Pathways

Benzimidazole derivatives have been found to affect a wide range of biological activities . This suggests that they might interact with multiple biochemical pathways.

Pharmacokinetics

Benzimidazole derivatives have been reported to have outstanding bioavailability, safety, and stability profiles .

Result of Action

Benzimidazole derivatives have been found to exert excellent bioactivity against many ailments , suggesting that they might have significant molecular and cellular effects.

Action Environment

The stability of benzimidazole derivatives has been reported to be outstanding , suggesting that they might be relatively resistant to environmental factors.

Future Directions

Benzimidazole derivatives are a focus of ongoing research due to their wide range of biological activities. Future research directions could include the development of new synthetic methods, the exploration of new biological activities, and the development of new drugs based on benzimidazole derivatives .

properties

IUPAC Name |

N-(1H-benzimidazol-2-yl)-4-chloro-2-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN4O4S/c14-8-5-6-12(11(7-8)18(19)20)23(21,22)17-13-15-9-3-1-2-4-10(9)16-13/h1-7H,(H2,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISLNNYHUXDNIMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)NS(=O)(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1H-benzimidazol-2-yl)-4-chloro-2-nitrobenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Fluorophenyl)methoxy]-3-nitrobenzene](/img/structure/B2353719.png)

![2-{1-[(4-Fluorophenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole](/img/structure/B2353724.png)

![4-acetyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2353727.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2353731.png)

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2353734.png)

![3-[[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-methylamino]pyrazine-2-carbonitrile](/img/structure/B2353737.png)

![6-ethyl-1,3-dimethyl-5-((2-oxopropyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2353738.png)

![7-[(2-chlorophenyl)methyl]-1-ethyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione](/img/no-structure.png)